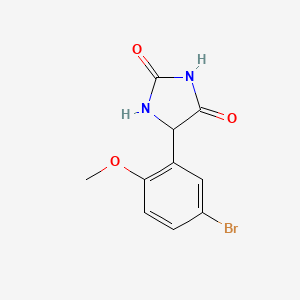

5-(5-Bromo-2-methoxyphenyl)imidazolidine-2,4-dione

Description

Properties

IUPAC Name |

5-(5-bromo-2-methoxyphenyl)imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O3/c1-16-7-3-2-5(11)4-6(7)8-9(14)13-10(15)12-8/h2-4,8H,1H3,(H2,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMBFGWMBUGFLDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)C2C(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

Application Notes and Protocols for the In Vitro Evaluation of 5-(5-Bromo-2-methoxyphenyl)imidazolidine-2,4-dione as a Potential Anticancer Agent

Introduction: The Therapeutic Potential of Imidazolidine-2,4-dione Derivatives in Oncology

The imidazolidine-2,4-dione, or hydantoin, scaffold is a privileged structure in medicinal chemistry, forming the core of various pharmaceuticals with diverse biological activities, including anticonvulsant and antiarrhythmic effects.[1][2] In recent years, derivatives of this heterocyclic system have garnered significant attention as promising anticancer agents.[3][4][5] These compounds have been shown to modulate critical cellular processes, including cell cycle progression and apoptosis, often through interactions with key signaling pathways.[3][6]

This document provides a comprehensive guide for the in vitro characterization of a novel derivative, 5-(5-Bromo-2-methoxyphenyl)imidazolidine-2,4-dione (designated as Cmpd-X) . The strategic incorporation of a bromo-methoxyphenyl moiety is hypothesized to enhance cytotoxic potency and selectivity against cancer cells, a concept supported by studies on similar halogenated phenyl-thiazolidinediones which have demonstrated significant anticancer activity.[7]

These protocols are designed for researchers in drug discovery and oncology to systematically evaluate the anticancer potential of Cmpd-X. The methodologies described herein form a self-validating workflow, beginning with broad cytotoxicity screening and progressing to more detailed mechanistic studies to elucidate the compound's mode of action.

Part 1: Initial Assessment of Cytotoxicity

The primary step in evaluating a potential anticancer compound is to determine its effect on cancer cell viability and proliferation. A multi-assay approach is recommended to ensure the robustness of the findings, as different assays measure distinct cellular parameters.[8] We will detail the protocols for two widely accepted cytotoxicity assays: the MTT assay, which measures metabolic activity, and the Sulforhodamine B (SRB) assay, which quantifies cellular protein content.

Experimental Workflow for Cytotoxicity Screening

The following diagram outlines the general workflow for assessing the cytotoxicity of Cmpd-X against a panel of cancer cell lines.

Caption: General workflow for in vitro cytotoxicity testing of Cmpd-X.

Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[9] Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals, the amount of which is proportional to the number of living cells.[9]

Materials:

-

Cancer cell lines (e.g., MCF-7, NCI-H292, HCT-116)

-

Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

-

Cmpd-X stock solution (e.g., 10 mM in DMSO)

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS)[10]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[11]

Procedure:

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[12] Incubate overnight at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of Cmpd-X in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the Cmpd-X dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[10]

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11] Mix gently.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[10]

Protocol: Sulforhodamine B (SRB) Assay

The SRB assay is a cell proliferation and cytotoxicity assay based on the measurement of cellular protein content.[13] The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acid residues of proteins under acidic conditions.[14]

Materials:

-

Trichloroacetic acid (TCA), cold 10% (w/v)

-

SRB solution (0.4% w/v in 1% acetic acid)

-

Wash solution (1% acetic acid)

-

Tris base solution (10 mM, pH 10.5)

Procedure:

-

Cell Plating and Treatment: Follow steps 1-3 of the MTT protocol.

-

Cell Fixation: After incubation, gently add 100 µL of cold 10% TCA to each well (on top of the 100 µL of medium) and incubate for 1 hour at 4°C.

-

Washing: Remove the supernatant and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.

-

Staining: Add 100 µL of SRB solution to each well and stain for 30 minutes at room temperature.

-

Post-Staining Wash: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Reading: Measure the absorbance at 565 nm using a microplate reader.[14]

Data Analysis and Presentation

The half-maximal inhibitory concentration (IC₅₀) is a key parameter derived from cytotoxicity assays. It represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

Calculation:

-

Percent viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100.

-

Plot percent viability against the log concentration of Cmpd-X and use non-linear regression to determine the IC₅₀ value.

Example Data Table:

| Cell Line | Tissue Origin | Cmpd-X IC₅₀ (µM) after 72h (MTT Assay) | Cmpd-X IC₅₀ (µM) after 72h (SRB Assay) |

| MCF-7 | Breast Adenocarcinoma | 5.2 ± 0.6 | 4.9 ± 0.5 |

| NCI-H292 | Lung Carcinoma | 1.8 ± 0.3 | 2.1 ± 0.4 |

| HCT-116 | Colon Carcinoma | 8.5 ± 1.1 | 9.1 ± 1.3 |

| PBMC | Normal Blood Cells | > 50 | > 50 |

Part 2: Mechanistic Elucidation - Apoptosis and Cell Cycle Analysis

Following the confirmation of cytotoxic activity, the next logical step is to investigate the underlying mechanism of cell death. Many effective anticancer agents induce apoptosis (programmed cell death) or cause cell cycle arrest.[15]

Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[17] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells.[16]

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

-

6-well plates

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and treat with Cmpd-X at concentrations around the determined IC₅₀ for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Data Interpretation:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

Protocol: Cell Cycle Analysis by PI Staining

This method uses PI to stain the DNA of fixed and permeabilized cells. The fluorescence intensity of the stained cells is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Materials:

-

Cold 70% ethanol

-

PI staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Treat cells in 6-well plates with Cmpd-X as described for the apoptosis assay.

-

Cell Harvesting: Collect all cells and wash with cold PBS.

-

Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing to prevent clumping. Fix for at least 2 hours at 4°C.

-

Staining: Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.[18]

-

Analysis: Analyze the samples on a flow cytometer.

Visualization of Mechanistic Assays

Caption: Potential cellular fates following treatment with Cmpd-X.

Part 3: Probing Molecular Targets by Western Blotting

To delve deeper into the mechanism of action, Western blotting can be employed to investigate changes in the expression levels of key proteins involved in apoptosis and cell cycle regulation. Based on literature for similar compounds, a plausible hypothesis is the modulation of the Bcl-2 family of apoptotic proteins and key cell cycle regulators like cyclins and CDKs.

Protocol: Western Blotting

Western blotting involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and detecting specific proteins using antibodies.[19]

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-p21, anti-Actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Protein Extraction: Treat cells with Cmpd-X, then lyse them in RIPA buffer.[20]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again, then add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Hypothesized Signaling Pathway

The following diagram illustrates a hypothesized signaling pathway that may be affected by Cmpd-X, leading to apoptosis.

Caption: Hypothesized intrinsic apoptosis pathway induced by Cmpd-X.

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the initial in vitro characterization of 5-(5-Bromo-2-methoxyphenyl)imidazolidine-2,4-dione (Cmpd-X). By systematically assessing cytotoxicity, apoptosis induction, cell cycle effects, and alterations in key signaling proteins, researchers can build a comprehensive profile of this novel compound's anticancer potential. Positive and compelling data from these assays would warrant further investigation, including screening against a broader panel of cancer cell lines, exploring other potential molecular targets, and ultimately, advancing to in vivo preclinical models.

References

-

Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology annual review, 11, 127–152. Available from: [Link]

-

Chavda, V., Chaurasia, B., & Vaghasiya, D. (2022). 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. PMC, 11, 100411. Available from: [Link]

-

Czarnek, A., et al. (2023). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI, 28(14), 5406. Available from: [Link]

-

Jiang, B., et al. (2021). Discovery of 5-(3-bromo-2-(2,3-dibromo-4,5-dimethoxybenzyl)-4,5-dimethoxybenzylidene)thiazolidine-2,4-dione as a novel potent protein tyrosine phosphatase 1B inhibitor with antidiabetic properties. Bioorganic Chemistry, 108, 104648. Available from: [Link]

-

Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]

-

Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Assay Guidance Manual. Available from: [Link]

-

Kasinski, A. L., et al. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21), e1984. Available from: [Link]

-

Gadelha, G. G., et al. (2018). Selective cytotoxic and genotoxic activities of 5-(2-bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione against NCI-H292 human lung carcinoma cells. Pharmacological Reports, 70(3), 483-491. Available from: [Link]

-

Crown Bioscience. (2022). Cancer Cell Line Screening: A Compass for Drug Discovery. Available from: [Link]

-

de Souza, M. V. N. (2005). Synthesis and biological activity of nitrogen-containing heterocyclic compounds. Journal of the Brazilian Chemical Society, 16, 1185-1204. Available from: [Link]

-

Alharbi, O. (2025). Synthesis, DFT, and Molecular Docking Studies of Anti-cancer Imidazolidine-2,4-dione and Thiazolidine-2,4-dione Derivatives. Acta Chimica Slovenica, 72(3), 562-572. Available from: [Link]

-

ResearchGate. (2024). Imidazolidinones Derivatives As Pioneering Anticancer Agents: Unraveling Insights Through synthesis And Structure‐Activity Exploration. Available from: [Link]

-

ResearchGate. (2020). Synthesis and Anticancer Activity of 2'-hydroxy-2-bromo-4,5-dimetoxychalcone Against Breast Cancer (MCF-7) Cell Line. Available from: [Link]

-

Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. Available from: [Link]

-

Cancer Research UK. (n.d.). Large-scale Pan-cancer Cell Line Screening Identifies Actionable and Effective Drug Combinations. Available from: [Link]

-

Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. Available from: [Link]

-

Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Cell Cytotoxicity Assay. Available from: [Link]

-

MDPI. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Available from: [Link]

-

Medium. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Available from: [Link]

-

Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available from: [Link]

-

Journal of Applied Pharmaceutical Science. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Available from: [Link]

-

Science Alert. (n.d.). Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. Available from: [Link]

-

Horton, T. (1994). MTT Cell Assay Protocol. Available from: [Link]

-

University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Available from: [Link]

-

AACR Journals. (n.d.). Cancer Cell Lines for Drug Discovery and Development. Available from: [Link]

-

protocols.io. (2023). SRB assay for measuring target cell killing V.1. Available from: [Link]

-

NIH. (n.d.). Assaying cell cycle status using flow cytometry. Available from: [Link]

-

G-Biosciences. (n.d.). CytoScan™ SRB Cell Cytotoxicity Assay. Available from: [Link]

-

Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Available from: [Link]

-

Cell. (2023). Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Available from: [Link]

-

MDPI. (2022). Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities. Available from: [Link]

-

YouTube. (2023). Cell Cycle Analysis By Flow Cytometry. Available from: [Link]

-

Anticancer Research. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Available from: [Link]

-

RJPN. (n.d.). AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE. Available from: [Link]

Sources

- 1. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. scialert.net [scialert.net]

- 5. rjpn.org [rjpn.org]

- 6. mdpi.com [mdpi.com]

- 7. Selective cytotoxic and genotoxic activities of 5-(2-bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione against NCI-H292 human lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. atcc.org [atcc.org]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. bitesizebio.com [bitesizebio.com]

- 13. bio-protocol.org [bio-protocol.org]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. mdpi.com [mdpi.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Western blot protocol | Abcam [abcam.com]

- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

Assessing the Anti-Inflammatory Activity of Imidazolidine-2,4-dione Compounds: An Application Note and Protocol Guide

Introduction: The Therapeutic Potential of Imidazolidine-2,4-diones in Inflammation

The imidazolidine-2,4-dione scaffold, also known as hydantoin, is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2] While historically recognized for their anticonvulsant properties, emerging evidence highlights the significant anti-inflammatory potential of this class of compounds.[3][4] Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a key factor in a multitude of chronic diseases. The development of novel anti-inflammatory agents is therefore a critical area of research. Imidazolidine-2,4-dione derivatives present a promising avenue for the discovery of new therapeutics that can modulate the inflammatory response.[5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the methods for assessing the anti-inflammatory activity of imidazolidine-2,4-dione compounds. We will delve into the mechanistic rationale behind the experimental design, provide detailed, field-proven protocols for both in vitro and in vivo evaluation, and offer insights into the interpretation of results. Our focus is to equip researchers with a robust framework for the systematic evaluation of these promising compounds.

Mechanistic Landscape: Targeting Key Inflammatory Pathways

The anti-inflammatory effects of many compounds, including potentially those derived from the imidazolidine-2,4-dione scaffold, are often mediated through the modulation of critical intracellular signaling pathways. Two of the most pivotal pathways in the inflammatory cascade are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response.[6] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of a host of pro-inflammatory genes, including those for cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as the enzyme inducible Nitric Oxide Synthase (iNOS).[7]

Caption: NF-κB Signaling Pathway Activation by LPS.

The MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in inflammation. It comprises a series of protein kinases that are sequentially activated by phosphorylation. Key members of the MAPK family involved in inflammation include p38 MAPK, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK). Upon activation by inflammatory stimuli, these kinases phosphorylate and activate various transcription factors, leading to the expression of pro-inflammatory genes.[8]

Caption: A simplified p38 MAPK Signaling Pathway.

In Vitro Assessment of Anti-Inflammatory Activity

The initial screening of imidazolidine-2,4-dione compounds for anti-inflammatory activity is typically performed using in vitro cell-based assays. The murine macrophage cell line, RAW 264.7, is a widely used and well-characterized model for these studies due to its robust inflammatory response to stimuli like LPS.[9]

Experimental Workflow

Caption: Workflow for in vitro anti-inflammatory assays.

Protocol 1: Measurement of Nitric Oxide Production using the Griess Assay

This protocol details the quantification of nitrite, a stable metabolite of nitric oxide (NO), in cell culture supernatants as an indicator of iNOS activity.

Materials:

-

RAW 264.7 cells

-

Complete DMEM medium (with 10% FBS and 1% Penicillin-Streptomycin)

-

Imidazolidine-2,4-dione compounds of interest

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

96-well flat-bottom plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete DMEM medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

-

Compound Treatment: Prepare serial dilutions of the imidazolidine-2,4-dione compounds in complete DMEM. After the 24-hour incubation, carefully remove the old medium and add 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO). Incubate for 1-2 hours.

-

LPS Stimulation: Prepare a 2 µg/mL solution of LPS in complete DMEM. Add 100 µL of this solution to each well (final LPS concentration of 1 µg/mL), except for the unstimulated control wells. Incubate for an additional 24 hours.

-

Griess Assay:

-

Prepare a standard curve of sodium nitrite (0-100 µM) in complete DMEM.

-

Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

-

-

Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the nitrite concentration in each sample by interpolating from the sodium nitrite standard curve. The percentage of inhibition of NO production can be calculated relative to the LPS-stimulated control.

| Parameter | Recommended Value | Rationale |

| Cell Density | 1 x 10^5 cells/well | Ensures a confluent monolayer for a robust inflammatory response. |

| LPS Concentration | 1 µg/mL | A commonly used concentration to induce a strong but sub-maximal inflammatory response in RAW 264.7 cells.[10] |

| Compound Pre-incubation | 1-2 hours | Allows for cellular uptake and interaction with target pathways before the inflammatory stimulus. |

| LPS Incubation | 24 hours | Sufficient time for the induction of iNOS and subsequent NO production. |

Protocol 2: Quantification of Pro-inflammatory Cytokines by ELISA

This protocol describes the measurement of TNF-α and IL-6 in cell culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

Cell culture supernatants from Protocol 1

-

Commercially available ELISA kits for mouse TNF-α and IL-6 (follow the manufacturer's instructions)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Substrate solution (e.g., TMB)

-

Stop solution (e.g., 2N H2SO4)

-

Microplate reader

Procedure:

-

Plate Preparation: Coat a 96-well ELISA plate with the capture antibody specific for either TNF-α or IL-6 overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Sample and Standard Incubation: Wash the plate and add 100 µL of cell culture supernatants and recombinant cytokine standards to the appropriate wells. Incubate for 2 hours at room temperature.

-

Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.

-

Enzyme Conjugate Incubation: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature, protected from light.

-

Substrate Development: Wash the plate and add the substrate solution. Incubate until a color develops.

-

Reaction Stoppage and Reading: Stop the reaction with the stop solution and measure the absorbance at 450 nm.

-

Data Analysis: Generate a standard curve from the recombinant cytokine standards and determine the concentration of TNF-α or IL-6 in the samples.

Protocol 3: Western Blot Analysis of NF-κB and MAPK Pathway Activation

This protocol is for assessing the phosphorylation status of key proteins in the NF-κB (IκBα) and MAPK (p38) pathways.

Materials:

-

RAW 264.7 cells cultured and treated as in Protocol 1 (in 6-well plates)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-IκBα, anti-IκBα, anti-phospho-p38, anti-p38, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[11]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[12]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.[12]

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the chemiluminescent substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. β-actin is used as a loading control.

In Vivo Evaluation of Anti-Inflammatory Efficacy

Promising compounds identified from in vitro screening should be further evaluated in animal models of inflammation to assess their efficacy and potential therapeutic utility.

Protocol 4: Carrageenan-Induced Paw Edema in Rats

This is a widely used model of acute inflammation to evaluate the effects of anti-inflammatory drugs.[13]

Materials:

-

Male Wistar or Sprague-Dawley rats (180-220 g)

-

Carrageenan (1% w/v in sterile saline)

-

Imidazolidine-2,4-dione compound

-

Positive control (e.g., Indomethacin)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer

Procedure:

-

Acclimatization and Grouping: Acclimatize the animals for at least one week and then divide them into groups (vehicle control, positive control, and test compound groups).

-

Compound Administration: Administer the imidazolidine-2,4-dione compound or vehicle orally or intraperitoneally 30-60 minutes before carrageenan injection.[14]

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[15]

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[16]

-

Data Analysis: Calculate the percentage of paw edema inhibition for each group compared to the vehicle control group.

| Parameter | Recommended Value | Rationale |

| Carrageenan Concentration | 1% w/v | A standard concentration that reliably induces a biphasic inflammatory response. |

| Measurement Time Points | 0-5 hours | Captures both the early (histamine and serotonin-mediated) and late (prostaglandin-mediated) phases of inflammation.[16] |

| Positive Control | Indomethacin | A well-characterized non-steroidal anti-inflammatory drug (NSAID) for validating the assay. |

Protocol 5: LPS-Induced Systemic Inflammation in Mice

This model is used to assess the systemic anti-inflammatory effects of compounds.

Materials:

-

Male C57BL/6 or BALB/c mice (8-10 weeks old)

-

LPS from E. coli (e.g., 1-5 mg/kg)

-

Imidazolidine-2,4-dione compound

-

Vehicle

-

ELISA kits for mouse TNF-α and IL-6

Procedure:

-

Acclimatization and Grouping: Acclimatize mice and divide them into experimental groups.

-

Compound Administration: Administer the test compound or vehicle (e.g., orally or intraperitoneally) 1 hour before LPS challenge.

-

LPS Challenge: Inject LPS intraperitoneally at a dose of 1-5 mg/kg.[17] The optimal dose may need to be determined empirically.[18]

-

Sample Collection: At a predetermined time point (e.g., 2-6 hours post-LPS), collect blood via cardiac puncture and harvest tissues (e.g., lungs, liver).

-

Cytokine Analysis: Measure the levels of TNF-α and IL-6 in the serum using ELISA as described in Protocol 2.

-

Histopathology (Optional): Tissues can be fixed in formalin for histological analysis of inflammatory cell infiltration.

Conclusion and Future Directions

The methodologies outlined in this application note provide a robust framework for the comprehensive evaluation of the anti-inflammatory properties of imidazolidine-2,4-dione compounds. By employing a combination of in vitro and in vivo assays, researchers can effectively screen compounds, elucidate their mechanisms of action, and identify promising candidates for further preclinical development. The multifaceted nature of inflammation necessitates a multi-pronged approach to assessment, and the protocols described herein are designed to provide a thorough and reliable characterization of the anti-inflammatory potential of this important class of molecules. Future studies may also explore more chronic models of inflammation and delve deeper into the specific molecular targets of active imidazolidine-2,4-dione derivatives.

References

-

Bio-protocol. (n.d.). 2.7. Carrageenan-induced paw edema assay. Retrieved January 23, 2026, from [Link]

- A Review on the Some Biological Activities of the Hydantoin Derivatives. (2023). Journal of Drug Delivery and Therapeutics, 13(1-s), 159-166.

- LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels. (2015).

-

NF-κB activation in LPS stimulated RAW 264.7 cells. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Graphviz. (n.d.). DOT Language. Retrieved January 23, 2026, from [Link]

- Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa. (2020). Archiv der Pharmazie, 353(5), e1900352.

-

Bio-Rad. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Retrieved January 23, 2026, from [Link]

- A Protocol to Perform Systemic Lipopolysacharide (LPS)

-

Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved January 23, 2026, from [Link]

- Membrane-Active Hydantoin Derivatives as Antibiotic Agents. (2017). Journal of Medicinal Chemistry, 60(20), 8493-8503.

-

Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved January 23, 2026, from [Link]

- Modulation of LPS stimulated NF-kappaB mediated Nitric Oxide production by PKCε and JAK2 in RAW macrophages. (2007). BMC Immunology, 8, 25.

-

Imidazolidinone and imidazolidine‐2,4‐dione compounds. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

- New derivatives of hydantoin as potential antiproliferative agents: Biological and structural characterization in combination with quantum chemical calculations. (2022). Journal of Molecular Structure, 1265, 133405.

- Rat paw oedema modeling and NSAIDs: Timing of effects. (2017). Folia Medica, 59(3), 313-320.

- Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish. (2019). Molecules, 24(21), 3956.

-

Determination of optimal LPS dose for the induction of systemic... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Graphviz tutorial. (2021, January 13). YouTube. Retrieved January 23, 2026, from [Link]

-

ChemSrc. (n.d.). imidazolidine-2,4-dione | CAS#:461-72-3. Retrieved January 23, 2026, from [Link]

-

WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

- Investigation of the optimal dose for experimental lipopolysaccharide-induced recognition memory impairment: behavioral and histological studies. (2022).

-

Drawing graphs with dot. (2015). Graphviz. Retrieved from [Link]

- Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. (2010). Molecules, 15(1), 128-141.

- Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB. (2014).

- Study of Some Hyndantion Derivatives as Anticonvulsant Agents. (2020). Progress in Chemical and Biochemical Research, 3(2), 93-104.

- Inhibitors of TLR-4, NF-κB, and SAPK/JNK signaling reduce the toxic effect of lipopolysaccharide on RAW 264.7 cells. (2018). Cytokine, 110, 239-247.

-

A Review on the Some Biological Activities of the Hydantoin Derivatives. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

- Systemic Administration of Lipopolysaccharide Induces Cyclooxygenase-2 Immunoreactivity in Endothelium and Increases Microglia in the Mouse Hippocampus. (2014).

-

Intro to DOT language. (n.d.). Large-scale Biological Network Analysis and Visualization. Retrieved January 23, 2026, from [Link]

-

Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved January 23, 2026, from [Link]

-

carrageenan induced paw edema in rats after 1, 2, 3, 4 and 5 hours of... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Raw 264.7 cells: Significance and symbolism. (n.d.). Wisdomlib. Retrieved January 23, 2026, from [Link]

- Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory. (2023). World's Veterinary Journal, 13(4), 586-592.

- Efonidipine Inhibits JNK and NF-κB Pathway to Attenuate Inflammation and Cell Migration Induced by Lipopolysaccharide in Microglial Cells. (2021). Biomolecules & Therapeutics, 29(2), 195-203.

-

ChemBK. (n.d.). imidazolidine-2,4-dione. Retrieved January 23, 2026, from [Link]

-

Wikipedia. (n.d.). Nitrofurantoin. Retrieved January 23, 2026, from [Link]

Sources

- 1. jddtonline.info [jddtonline.info]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pcbiochemres.com [pcbiochemres.com]

- 5. Membrane-Active Hydantoin Derivatives as Antibiotic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Modulation of LPS stimulated NF-kappaB mediated Nitric Oxide production by PKCε and JAK2 in RAW macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. inotiv.com [inotiv.com]

- 14. bio-protocol.org [bio-protocol.org]

- 15. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Systemic Administration of Lipopolysaccharide Induces Cyclooxygenase-2 Immunoreactivity in Endothelium and Increases Microglia in the Mouse Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 18. imrpress.com [imrpress.com]

Application Notes and Protocols for 5-(5-Bromo-2-methoxyphenyl)imidazolidine-2,4-dione as a Chemical Probe

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the potential use of 5-(5-Bromo-2-methoxyphenyl)imidazolidine-2,4-dione as a chemical probe. While the specific biological target of this compound is not yet elucidated, this guide leverages structure-activity relationship data from the broader imidazolidine-2,4-dione (hydantoin) class to propose a putative mechanism of action and outlines detailed protocols for its characterization and application in target identification and validation studies.

Introduction: The Promise of Imidazolidine-2,4-diones in Chemical Biology

The imidazolidine-2,4-dione scaffold, also known as hydantoin, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of this heterocycle have demonstrated a wide array of pharmacological activities, including anticonvulsant, antiarrhythmic, antidiabetic, antimicrobial, and anticancer properties.[2][3] The versatility of the hydantoin core, which allows for substitutions at the N-1, N-3, and C-5 positions, enables the fine-tuning of its biological activity.[1]

5-(5-Bromo-2-methoxyphenyl)imidazolidine-2,4-dione is a novel compound within this class. Its utility as a chemical probe—a small molecule used to study and manipulate biological systems—hinges on its potency, selectivity, and well-defined mechanism of action. This guide will propose a hypothetical target for this compound based on existing literature for similar structures and provide the necessary protocols to validate this hypothesis and utilize the compound as a robust research tool.

Physicochemical Properties

A summary of the key physicochemical properties of 5-(5-Bromo-2-methoxyphenyl)imidazolidine-2,4-dione is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉BrN₂O₃ | |

| Molecular Weight | 285.09 g/mol | |

| CAS Number | 1214038-72-8 | |

| Appearance | Solid | - |

| Solubility | Soluble in DMSO | - |

Proposed Biological Target and Mechanism of Action

Based on the prevalence of anticancer activity among 5-substituted imidazolidine-2,4-dione derivatives, we hypothesize that 5-(5-Bromo-2-methoxyphenyl)imidazolidine-2,4-dione functions as an inhibitor of a protein kinase involved in cancer cell proliferation. The 5-phenyl substituent is a common feature in many kinase inhibitors, and the bromo and methoxy groups can contribute to specific interactions within the ATP-binding pocket of a kinase.

A plausible hypothetical target is a member of the Receptor Tyrosine Kinase (RTK) family, such as the Epidermal Growth Factor Receptor (EGFR), which is often dysregulated in various cancers.[4][5] Inhibition of EGFR would block downstream signaling pathways, such as the RAS-RAF-MEK-ERK pathway, leading to reduced cell proliferation and induction of apoptosis.

Caption: Proposed mechanism of action of the chemical probe.

Synthesis of 5-(5-Bromo-2-methoxyphenyl)imidazolidine-2,4-dione

The synthesis of 5-substituted imidazolidine-2,4-diones can be achieved through various methods, with the Bucherer-Bergs reaction being a common approach.[1] This one-pot synthesis involves the reaction of an aldehyde or ketone with an alkali metal cyanide and ammonium carbonate.

Protocol 1: Synthesis via Bucherer-Bergs Reaction

-

Reaction Setup: In a sealed pressure vessel, combine 5-bromo-2-methoxybenzaldehyde (1 equivalent), potassium cyanide (2 equivalents), and ammonium carbonate (3 equivalents) in a 1:1 mixture of ethanol and water.

-

Heating: Heat the reaction mixture to 80-100 °C for 6-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and carefully acidify with a strong acid (e.g., HCl) to pH 2-3. This will precipitate the crude product.

-

Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 5-(5-Bromo-2-methoxyphenyl)imidazolidine-2,4-dione.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Synthetic workflow for the chemical probe.

Application as a Chemical Probe: Protocols

To validate the use of 5-(5-Bromo-2-methoxyphenyl)imidazolidine-2,4-dione as a chemical probe for our hypothetical kinase target, a series of experiments are necessary.

In Vitro Kinase Inhibition Assay

This protocol aims to determine the inhibitory activity and selectivity of the compound against a panel of protein kinases.

Protocol 2: In Vitro Kinase Assay (e.g., using a luminescence-based assay)

-

Prepare Reagents:

-

Kinase buffer (specific to the kinase being tested).

-

Recombinant human kinase (e.g., EGFR).

-

Substrate peptide specific for the kinase.

-

ATP at a concentration near the Km for the kinase.

-

5-(5-Bromo-2-methoxyphenyl)imidazolidine-2,4-dione stock solution in DMSO.

-

Luminescent kinase assay reagent.

-

-

Assay Procedure:

-

In a 96-well plate, add the kinase, substrate, and buffer.

-

Add serial dilutions of the chemical probe (e.g., from 100 µM to 1 nM) to the wells. Include a DMSO-only control.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30 °C for 1 hour.

-

Stop the reaction and measure the remaining ATP using the luminescent reagent according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each concentration of the probe.

-

Plot the percentage inhibition against the log of the probe concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Table 2: Hypothetical Kinase Inhibition Data

| Kinase | IC₅₀ (nM) |

| EGFR | 50 |

| VEGFR2 | >10,000 |

| PDGFRβ | >10,000 |

| c-Met | 5,000 |

| Abl | >10,000 |

Cellular Target Engagement

This protocol uses the Cellular Thermal Shift Assay (CETSA) to confirm that the compound binds to its intended target in a cellular context.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment:

-

Culture cancer cells known to express the target kinase (e.g., A431 cells for EGFR) to 80% confluency.

-

Treat the cells with the chemical probe at a concentration 10-100 fold higher than the in vitro IC₅₀ (e.g., 5 µM) or with DMSO as a vehicle control for 1-2 hours.

-

-

Heating and Lysis:

-

Harvest the cells and resuspend them in a suitable buffer.

-

Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70 °C) for 3 minutes.

-

Lyse the cells by freeze-thaw cycles.

-

-

Protein Analysis:

-

Separate the soluble and aggregated protein fractions by centrifugation.

-

Analyze the soluble fraction by Western blot using an antibody specific for the target kinase.

-

-

Data Analysis:

-

Quantify the band intensities and plot the percentage of soluble target protein against the temperature for both the probe-treated and control samples. A shift in the melting curve indicates target engagement.

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scialert.net [scialert.net]

- 3. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff’s Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Purification of 5-(5-Bromo-2-methoxyphenyl)imidazolidine-2,4-dione

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 5-(5-Bromo-2-methoxyphenyl)imidazolidine-2,4-dione. Here, we address common challenges and frequently asked questions to streamline your purification workflow and enhance product purity.

Purification Strategy Overview

The purification of 5-(5-Bromo-2-methoxyphenyl)imidazolidine-2,4-dione, a molecule possessing both a polar hydantoin ring and a less polar brominated aromatic moiety, often requires a multi-step approach to achieve high purity. The optimal strategy typically involves an initial workup to remove bulk impurities, followed by either column chromatography or recrystallization as the primary purification technique. The choice between these methods will depend on the impurity profile of the crude material.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 5-(5-bromo-2-methoxyphenyl)imidazolidine-2,4-dione.

Column Chromatography Issues

Question: My compound is streaking on the TLC plate and the column. How can I resolve this?

Answer: Streaking is a common issue, particularly with polar compounds like hydantoins that can interact strongly with the silica gel. Here are several strategies to address this:

-

Solvent System Modification: The polarity of your eluent system is critical. For 5-(5-Bromo-2-methoxyphenyl)imidazolidine-2,4-dione, a good starting point is an ethyl acetate/hexanes mixture. If you observe streaking, it often indicates that the compound is too polar for the current mobile phase.

-

Increase Polarity Gradually: Incrementally increase the proportion of the more polar solvent (ethyl acetate).

-

Add a Polar Modifier: The addition of a small amount of a more polar solvent like methanol or a few drops of acetic acid to your eluent can significantly reduce streaking by competing for the active sites on the silica gel.

-

-

Sample Overload: Applying too concentrated a sample to your TLC plate or column is a frequent cause of streaking. Dilute your sample before loading.

-

Check for Acidity/Basicity: The hydantoin moiety has acidic protons. Strong interactions between an acidic or basic compound and the slightly acidic silica gel can lead to streaking. Adding a small amount of an acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can neutralize these interactions and result in sharper bands.

Question: My compound is not eluting from the column, even with a high concentration of polar solvent. What should I do?

Answer: If your compound remains adsorbed to the silica gel, it suggests a very strong interaction.

-

Increase Eluent Polarity Drastically: If a high percentage of ethyl acetate in hexanes is not effective, switch to a more polar solvent system. A gradient of methanol in dichloromethane is a powerful eluent for polar compounds.

-

Dry Loading: If the compound has poor solubility in the initial eluent, it may precipitate at the top of the column. In such cases, a dry loading technique is recommended. Pre-adsorb your crude product onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry powder to the top of your column.

-

Consider Alternative Stationary Phases: If silica gel proves too retentive, consider using a less polar stationary phase like alumina (neutral or basic) or a bonded-phase silica (e.g., C18) for reverse-phase chromatography.

Crystallization Challenges

Question: My compound "oils out" during recrystallization instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystal lattice. This is often due to the compound's melting point being lower than the boiling point of the solvent or high levels of impurities depressing the melting point.

-

Lower the Crystallization Temperature: After dissolving your compound in the hot solvent, allow it to cool more slowly. A slower cooling rate provides more time for ordered crystal lattice formation.

-

Use a Different Solvent or Solvent System: Select a solvent with a lower boiling point. Alternatively, a two-solvent system can be effective. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gentle heating to redissolve the oil, followed by slow cooling, can promote crystallization.

-

Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

-

Seed the Solution: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude 5-(5-Bromo-2-methoxyphenyl)imidazolidine-2,4-dione sample?

A1: The impurity profile largely depends on the synthetic route. A common method for synthesizing hydantoins is the Bucherer-Bergs reaction. In this case, potential impurities include:

-

Unreacted Starting Materials: 5-bromo-2-methoxybenzaldehyde, ammonium carbonate, and cyanide salts.

-

Reaction Intermediates: Such as the corresponding α-aminonitrile.

-

Byproducts from Side Reactions: The conditions of the Bucherer-Bergs reaction can sometimes lead to the formation of small amounts of related byproducts.

Q2: How can I assess the purity of my final product?

A2: A combination of techniques is recommended for a thorough purity assessment:

-

Thin-Layer Chromatography (TLC): A quick and effective way to visualize the number of components in your sample. A pure compound should ideally show a single spot.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools to confirm the structure of your compound and to detect the presence of impurities, even at low levels.

-

Mass Spectrometry (MS): Provides information about the molecular weight of your compound and can help in identifying impurities.

-

Melting Point Analysis: A sharp melting point range is a good indicator of high purity. Impurities will typically cause the melting point to be depressed and broaden.

Q3: What are some good starting solvent systems for column chromatography?

A3: Based on the structure of 5-(5-Bromo-2-methoxyphenyl)imidazolidine-2,4-dione, which has both polar and non-polar characteristics, a solvent system of intermediate polarity is a good starting point.

| Stationary Phase | Recommended Starting Solvent System (v/v) | Rationale |

| Silica Gel | 20-40% Ethyl Acetate in Hexanes | This system provides a good balance of polarity to effectively separate the target compound from less polar and more polar impurities. |

| Silica Gel | 1-5% Methanol in Dichloromethane | A more polar system for compounds that show very low Rf values in ethyl acetate/hexanes. |

Q4: What solvents should I consider for recrystallization?

A4: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Given the presence of a polar hydantoin ring and a less polar aromatic ring, a single solvent may not be ideal. A mixed-solvent system is often more effective.

| Solvent System | Rationale |

| Ethanol/Water | The compound is likely soluble in hot ethanol and insoluble in water. Adding water to a hot ethanolic solution can induce crystallization upon cooling. |

| Dichloromethane/Hexanes | Dichloromethane is a good solvent for a wide range of organic compounds, while hexanes can act as an anti-solvent to promote crystallization. |

| Chloroform/Methanol | A combination of a moderately polar and a polar solvent can be effective for dissolving the compound at heat and allowing for crystallization upon cooling. A similar compound has been successfully recrystallized from this mixture.[1] |

It is always recommended to perform small-scale solubility tests with a variety of solvents to determine the optimal system for your specific sample.

Visualizing the Purification Workflow

The following diagram illustrates a typical decision-making process for the purification of 5-(5-Bromo-2-methoxyphenyl)imidazolidine-2,4-dione.

Caption: Decision workflow for purification.

References

-

Adeel, M., et al. (2015). 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 5), o377. [Link]

Sources

Technical Support Center: Troubleshooting N-Substitution of the Imidazolidine-2,4-dione (Hydantoin) Ring

Welcome to the technical support center dedicated to the synthetic challenges in the N-substitution of the imidazolidine-2,4-dione (hydantoin) scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of modifying this crucial heterocyclic system. N-substituted hydantoins are foundational in numerous pharmaceuticals, including anticonvulsants and antiarrhythmics, making their efficient and selective synthesis a critical task.[1][2]

This document moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind common experimental issues. We will explore the core challenge of regioselectivity and offer structured troubleshooting advice to help you achieve your synthetic goals with confidence and precision.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level challenges encountered during the N-substitution of the hydantoin ring.

Q1: Why is my N-substitution reaction yielding an inseparable mixture of N1 and N3 isomers?

This is the most frequent challenge and stems from the intrinsic properties of the hydantoin ring. The ring contains two reactive nitrogen atoms: an amide nitrogen (N1) and an imide nitrogen (N3). Under many standard basic conditions, the N3 proton is significantly more acidic and less sterically hindered than the N1 proton.[3][4] Consequently, deprotonation and subsequent substitution preferentially occur at the N3 position.[3] If your conditions are not optimized for selectivity, you will inevitably form a mixture of N1-substituted, N3-substituted, and potentially N1,N3-disubstituted products.

Q2: I am observing very low or no conversion to my desired product. What are the likely causes?

Low conversion can be attributed to several factors:

-

Insufficient Base Strength: The chosen base may not be strong enough to efficiently deprotonate the hydantoin nitrogen, especially the less acidic N1 proton.

-

Poor Solubility: The hydantoin starting material or its corresponding salt may have poor solubility in the chosen solvent, preventing it from reacting effectively.

-

Steric Hindrance: A bulky substituent at the C5 position of the hydantoin or a large electrophile can sterically hinder the approach to the nitrogen atom.

-

Inactive Electrophile: The alkyl or aryl halide (or other electrophile) may not be sufficiently reactive under the applied conditions.

-

Degradation: In some cases, especially with highly caustic conditions, the hydantoin ring itself can degrade, leading to lower yields of the desired product.[5]

Q3: How can I selectively achieve substitution at the N1 position?

Direct N1-substitution is challenging but achievable. The key is to suppress the inherent reactivity of the N3 position. Two primary strategies have proven effective:

-

Direct N1-Alkylation with Specific Bases: Research has shown that using specific potassium bases, such as potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS), in an aprotic solvent like tetrahydrofuran (THF) can provide good yields of the N1-alkylated product.[3] The prevailing hypothesis is that the potassium cation coordinates with the two carbonyl oxygens, which alters the electronic distribution and sterics of the resulting anion to favor N1 nucleophilicity.

-

N3-Protection Strategy: A more traditional, multi-step approach involves first protecting the N3 position with a suitable protecting group. With the N3 position blocked, substitution is directed to the N1 position. Subsequent removal of the protecting group yields the desired N1-substituted hydantoin.[4] Care must be taken to choose a protecting group that can be removed under conditions that do not degrade the final product.[4]

Q4: What are the best general conditions for achieving high regioselectivity at the N3 position?

Since N3 is the more reactive site, achieving N3-substitution is generally more straightforward. High selectivity can be obtained by using standard bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in polar aprotic solvents such as DMF or acetonitrile.[6] For N-arylation, copper-catalyzed methods have been developed that show excellent regioselectivity for the N3 position, particularly when using diaryliodonium salts as the arylating agent.[7] These conditions exploit the higher acidity of the N3 proton, ensuring clean conversion to the N3-substituted isomer.[7]

Q5: My reaction seems to have worked, but I'm struggling with purification. Do you have any tips?

Purification can be difficult due to the similar polarities of the starting material, N1 isomer, N3 isomer, and the N1,N3-disubstituted byproduct.

-

Chromatography: Careful optimization of column chromatography is essential. Test a range of solvent systems, from non-polar (e.g., hexanes/ethyl acetate) to more polar (e.g., dichloromethane/methanol). Sometimes, a very shallow gradient is required to resolve isomers.

-

Recrystallization: If your product is crystalline, recrystallization can be a powerful tool for purification, especially for removing small amounts of isomeric impurities.

-

Derivative Formation: In challenging cases, consider temporarily derivatizing the mixture (e.g., by protecting a free NH group) to alter the polarity profile, facilitate separation, and then remove the derivatizing group.

Section 2: Troubleshooting Guide: Specific Issues and Solutions

This table provides a systematic approach to diagnosing and solving common problems during N-substitution reactions.

| Problem | Potential Cause(s) | Recommended Solution(s) & Rationale |

| Poor Regioselectivity (Mixture of N1 & N3 isomers) | 1. Non-optimal base/solvent system: Standard conditions often favor N3 but do not completely suppress N1 reactivity. 2. Reaction temperature is too high: Increased thermal energy can overcome the activation barrier for the less-favored N1 pathway. | For N3-Selectivity: Use milder conditions (e.g., K₂CO₃ in DMF at room temperature). The lower basicity and temperature will strongly favor deprotonation of the more acidic N3 proton.[6] For N1-Selectivity: Switch to a highly specific system like KHMDS or tBuOK in THF at 0 °C to room temperature. This leverages cation coordination to favor the N1 position.[3] |

| Low or No Conversion | 1. Base is too weak: The pKa of the base is insufficient for efficient deprotonation. 2. Insoluble hydantoin salt: The deprotonated hydantoin precipitates from the solution. 3. Poorly reactive electrophile: The C-X bond of the electrophile is too strong (e.g., alkyl chlorides vs. iodides). | 1. Increase Base Strength: Move from K₂CO₃ to a stronger base like NaH or KHMDS. 2. Change Solvent: Switch to a more polar aprotic solvent like DMF or DMSO to improve solubility. 3. Activate the Electrophile: Use a more reactive leaving group (I > Br > Cl). Consider adding a catalytic amount of sodium iodide (NaI) to convert an alkyl chloride or bromide to the more reactive iodide in situ (Finkelstein reaction). |

| Formation of N1,N3-Disubstituted Byproduct | 1. Excess electrophile: Using more than one equivalent of the alkylating/arylating agent. 2. Reaction time is too long: After the initial monosubstitution, the remaining NH proton can slowly react. 3. High temperature: Promotes the second, less favorable substitution. | 1. Control Stoichiometry: Use precisely 1.0-1.1 equivalents of the electrophile. 2. Monitor the Reaction: Use TLC or LC-MS to track the reaction progress and stop it as soon as the starting material is consumed, before significant disubstitution occurs. 3. Lower the Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. |

| Product Degradation / Ring Cleavage | 1. Strongly basic/nucleophilic conditions: Hydroxide or other strong nucleophiles can attack the carbonyl groups, leading to ring-opening hydrolysis.[5] 2. High temperatures in the presence of water: Promotes hydrolysis of the amide and imide bonds. | 1. Use Non-Nucleophilic Bases: Employ bases like NaH or KHMDS instead of hydroxides (NaOH, KOH) or alkoxides if hydrolysis is a concern.[5] 2. Ensure Anhydrous Conditions: Use dry solvents and glassware, and run the reaction under an inert atmosphere (N₂ or Ar) to exclude moisture. 3. Avoid Excessive Heat: Maintain the lowest effective temperature for the reaction. |

Section 3: Visual Guides & Diagrams

Visual aids can help clarify complex decision-making processes and mechanistic principles.

Workflow for Selecting an N-Substitution Strategy

Caption: Decision workflow for N-substitution of hydantoins.

Factors Influencing N1 vs. N3 Regioselectivity

Caption: Key factors governing regioselectivity in hydantoin N-substitution.

Section 4: Key Experimental Protocols

These protocols provide detailed, validated methodologies for common N-substitution scenarios. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: General Procedure for Regioselective N3-Alkylation

This protocol is optimized for selectively substituting the N3 position, which is the kinetically and thermodynamically favored site under these conditions.

-

Reagents & Materials:

-

5,5-Disubstituted Hydantoin (1.0 eq)

-

Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) (1.1 eq)

-

Potassium Carbonate (K₂CO₃), finely powdered (1.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Round-bottom flask, magnetic stirrer, inert atmosphere setup (N₂ or Ar)

-

-

Step-by-Step Methodology:

-

To a dry round-bottom flask under an inert atmosphere, add the 5,5-disubstituted hydantoin (1.0 eq) and finely powdered K₂CO₃ (1.5 eq).

-

Add anhydrous DMF to create a suspension (concentration typically 0.1-0.5 M).

-

Stir the suspension at room temperature for 30 minutes.

-

Add the alkyl halide (1.1 eq) dropwise to the stirring suspension.

-

Heat the reaction mixture to 50-60 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

-

Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

-

If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Protocol 2: Procedure for Direct, Regioselective N1-Alkylation

This advanced protocol leverages a specific potassium base to override the natural preference for N3-substitution.[3] Caution: Potassium bases like tBuOK and KHMDS are highly reactive and moisture-sensitive.

-

Reagents & Materials:

-

5,5-Disubstituted Hydantoin (1.0 eq)

-

Alkyl Halide (1.2 eq)

-

Potassium tert-butoxide (tBuOK) (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Schlenk flask or similar flame-dried glassware, inert atmosphere setup (N₂ or Ar)

-

-

Step-by-Step Methodology:

-

To a flame-dried Schlenk flask under a strict inert atmosphere, add the 5,5-disubstituted hydantoin (1.0 eq).

-

Add anhydrous THF to dissolve the starting material.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add solid potassium tert-butoxide (1.1 eq) portion-wise to the stirring solution. Ensure the temperature does not rise significantly.

-

Stir the mixture at 0 °C for 30-45 minutes.

-

Add the alkyl halide (1.2 eq) dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product, expecting the major isomer to be the N1-substituted hydantoin.

-

References

-

Liu, H., Yang, Z., & Pan, Z. (2014). Synthesis of Highly Substituted Imidazolidine-2,4-dione (Hydantoin) through Tf2O-Mediated Dual Activation of Boc-Protected Dipeptidyl Compounds. Organic Letters, 16(22), 5902–5905. [Link]

-

Larouche, M., et al. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. ACS Organic & Inorganic Au, 2(4), 312-317. [Link]

-

Olsen, K. G., et al. (2020). Cu-catalyzed N-3-Arylation of Hydantoins Using Diaryliodonium Salts. Organic Letters, 22(7), 2533–2537. [Link]

-

Kawashita, Y., et al. (2021). Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases. Chemical & Pharmaceutical Bulletin, 69(4), 385-389. [Link]

-

de Sousa Luis, J. A., et al. (2010). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 15(1), 128-137. [Link]

-

Shukrun, E., et al. (2024). Regioselective N1-ribosylation of hydantoin: synthesis and properties of the first contracted uridine analog. Chemical Communications. [Link]

-

Perjési, P., & Fulop, F. (2019). Yields and reaction conditions for the N3-alkylation of hydantoin derivatives 5 and 6. ResearchGate. [Link]

-

Larouche, M., et al. (2022). (PDF) Phase-Transfer-Catalyzed Alkylation of Hydantoins. ResearchGate. [Link]

-

Suzuki, T., et al. (2020). N-Alkylhydantoins as New Organogelators and Their Ability to Create Thixotropic Mixed Molecular Organogels. Gels, 6(3), 25. [Link]

-

Kawashita, Y., et al. (2021). Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases. ResearchGate. [Link]

-

Stankova, I., et al. (2018). (PDF) Synthesis of series of different imidazolidine-2,4-dione derivatives and evaluation of their antimicrobial potential. ResearchGate. [Link]

-

de Sousa Luis, J. A., et al. (2010). (PDF) Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. ResearchGate. [Link]

Sources

- 1. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regioselective N1-ribosylation of hydantoin: synthesis and properties of the first contracted uridine analog - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06033D [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

Validation & Comparative

Navigating the Halogen Maze: A Comparative Guide to the Structure-Activity Relationship of Bromo-Substituted Imidazolidinediones

For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth analysis of the structure-activity relationships (SAR) of bromo-substituted imidazolidinediones. Drawing upon established principles from medicinal chemistry and experimental data from analogous heterocyclic compounds, we explore the nuanced impact of bromine substitution on the biological activity of this versatile scaffold, with a primary focus on anticonvulsant properties and a comparative look at antimicrobial and anticancer potential.

The imidazolidine-2,4-dione core, a foundational structure in medicinal chemistry, is perhaps most famously represented by the anticonvulsant drug phenytoin. The strategic placement of substituents on this heterocyclic ring has been a cornerstone of drug design, aiming to enhance potency, selectivity, and pharmacokinetic profiles. Among the various modifications, halogenation, and specifically bromination, offers a compelling avenue for modulating biological activity. The introduction of a bromine atom can significantly alter a molecule's lipophilicity, electronic distribution, and metabolic stability, thereby influencing its interaction with biological targets.

This guide will dissect the causal relationships behind the design of bromo-substituted imidazolidinediones, present available comparative data, and provide detailed experimental protocols for their synthesis and evaluation.

The Rationale for Bromine Substitution: A Double-Edged Sword

The decision to incorporate a bromine atom into a drug candidate is a calculated one, leveraging its unique physicochemical properties. Bromine is an electron-withdrawing group via induction, yet it can also act as a weak electron-donating group through resonance. Its van der Waals radius and lipophilicity are intermediate among the common halogens, offering a distinct advantage in fine-tuning molecular interactions.

In the context of imidazolidinediones, particularly those bearing aryl substituents at the C5 position, introducing a bromine atom onto the aromatic ring can:

-

Enhance Lipophilicity: Increased lipophilicity can improve the ability of a compound to cross the blood-brain barrier, a critical factor for central nervous system (CNS) active agents like anticonvulsants.

-

Modulate Metabolic Stability: Bromine can block sites of metabolic oxidation, potentially leading to a longer half-life and improved pharmacokinetic profile.

-

Introduce New Binding Interactions: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-rich atoms in a biological target, which can enhance binding affinity and selectivity.

However, the position of the bromine substituent is paramount, as it can drastically alter the electronic properties and steric profile of the molecule, leading to varied biological outcomes.

Structure-Activity Relationship Insights for Anticonvulsant Activity

While direct and extensive SAR studies on a wide range of bromo-substituted imidazolidinediones are not abundantly available in the public domain, we can extrapolate key principles from the closely related and well-studied hydantoin class of anticonvulsants. For hydantoins, a phenyl or other aromatic substituent at the C5 position is considered essential for anticonvulsant activity.[1]

It is therefore logical to hypothesize that the placement of a bromine atom on a C5-phenyl ring of an imidazolidinedione would be a critical determinant of its anticonvulsant efficacy.

Hypothetical SAR for Bromo-Substituted 5-Phenylimidazolidine-2,4-diones:

Caption: Hypothetical SAR of bromo-substituted 5-phenylimidazolidine-2,4-diones.

Based on general principles of medicinal chemistry:

-

Para-substitution: A bromine atom at the para-position of the phenyl ring is often favored. This position is less likely to cause steric hindrance with the target protein and is a common site of metabolic hydroxylation. Blocking this site with bromine could enhance the compound's metabolic stability.

-

Meta-substitution: Meta-substitution can also be beneficial, altering the electronic properties of the phenyl ring without introducing significant steric bulk.

-

Ortho-substitution: An ortho-bromo substituent may introduce steric hindrance, potentially reducing binding affinity. However, in some cases, this steric effect can enforce a specific conformation that is more favorable for binding.

Comparative Biological Activity: A Broader Perspective